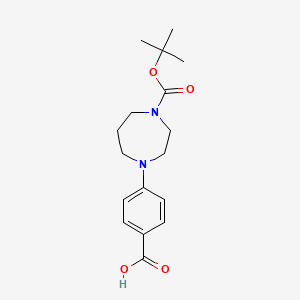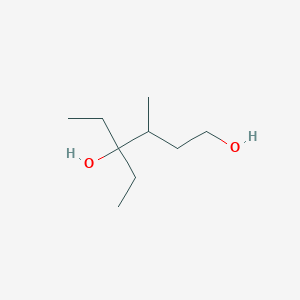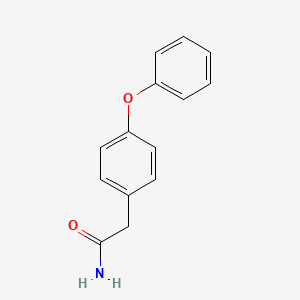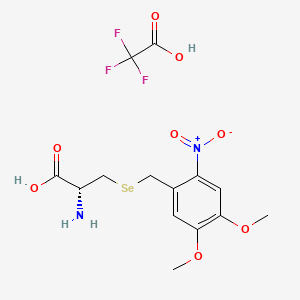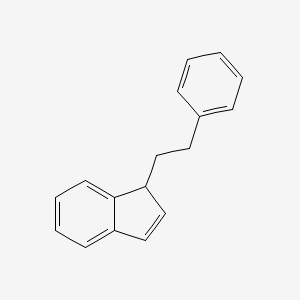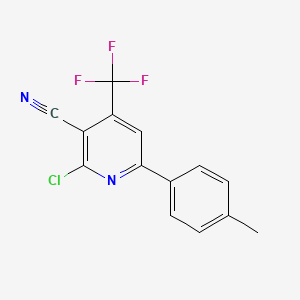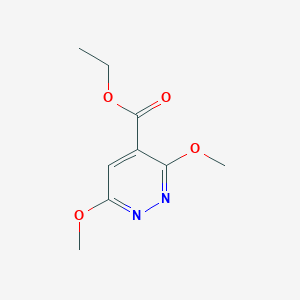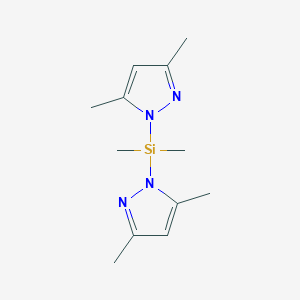
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 3,5-dimethylpyrazolyl groups attached to a dimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane typically involves the reaction of 3,5-dimethylpyrazole with a suitable silicon-containing reagent. One common method is the reaction of 3,5-dimethylpyrazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:
2(3,5-dimethylpyrazole)+(dimethyldichlorosilane)+2(triethylamine)→this compound+2(triethylamine hydrochloride)
The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The silicon center can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Coordination: The pyrazolyl groups can coordinate to metal centers, forming metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Coordination: Transition metal salts and complexes.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: New silicon-containing compounds with different substituents.
Coordination: Metal complexes with potential catalytic and electronic properties.
Scientific Research Applications
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the development of new catalysts and materials for industrial processes.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane largely depends on its application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyrazolyl groups. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Bis(3,5-dimethylpyrazol-1-yl)acetate
- Bis(3,5-dimethylpyrazol-1-yl)propionic acid
Uniqueness
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane is unique due to the presence of the silicon center, which imparts distinct chemical and physical properties compared to its carbon-based analogs. The silicon center can participate in unique reactions and coordination environments, making it valuable for the synthesis of novel materials and catalysts.
Properties
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4Si/c1-9-7-11(3)15(13-9)17(5,6)16-12(4)8-10(2)14-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOHPJSXQXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

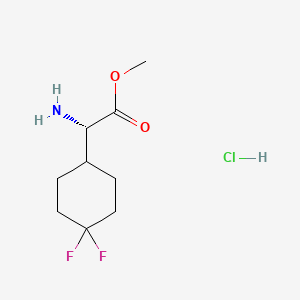
![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene](/img/structure/B6289166.png)

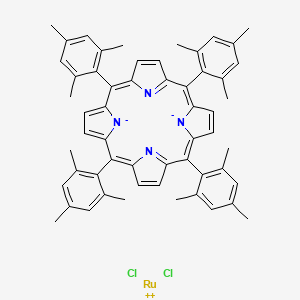
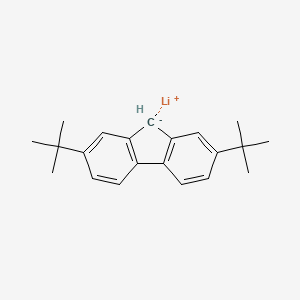
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
